

An In-Depth Technical Guide to the Renin Inhibitor CH-66

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Compound of Interest

Compound Name: CH-66

Cat. No.: B1668565

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Abstract

CH-66 is a potent, decapeptide-based inhibitor of renin, the rate-limiting enzyme in the renin-angiotensin system (RAS). This document provides a comprehensive technical overview of **CH-66**, including its chemical structure, mechanism of action, and key biological data. Detailed experimental protocols for its synthesis and biological evaluation are provided to facilitate further research and development.

Introduction

The renin-angiotensin system is a critical regulator of blood pressure and fluid homeostasis. Dysregulation of this pathway is a key contributor to the pathophysiology of hypertension and other cardiovascular diseases. Renin, an aspartic protease, catalyzes the first and rate-limiting step of the RAS, the conversion of angiotensinogen to angiotensin I. As such, direct inhibition of renin is a prime therapeutic strategy for the management of hypertension. **CH-66** is a synthetic decapeptide designed as a transition-state analog inhibitor of renin, based on the 4-16 fragment of rat angiotensinogen.

Chemical Structure and Properties

CH-66 is a complex decapeptide with a pivaloyl (Piv) protecting group at the N-terminus and an amide at the C-terminus. A key feature of its structure is the hydroxyethylene isostere

[CH(OH)CH₂] replacing the scissile peptide bond, which mimics the transition state of the renin-catalyzed reaction.

Full Chemical Name: Piv-His-Pro-Phe-His-Leu-ψ[CH(OH)CH₂]Leu-Tyr-Tyr-Ser-NH₂

CAS Number: 139890-66-7[1]

Molecular Formula: C₅₈H₈₁N₁₁O₁₂[1]

Molecular Weight: 1124.35 g/mol [1]

Table 1: Physicochemical Properties of **CH-66**

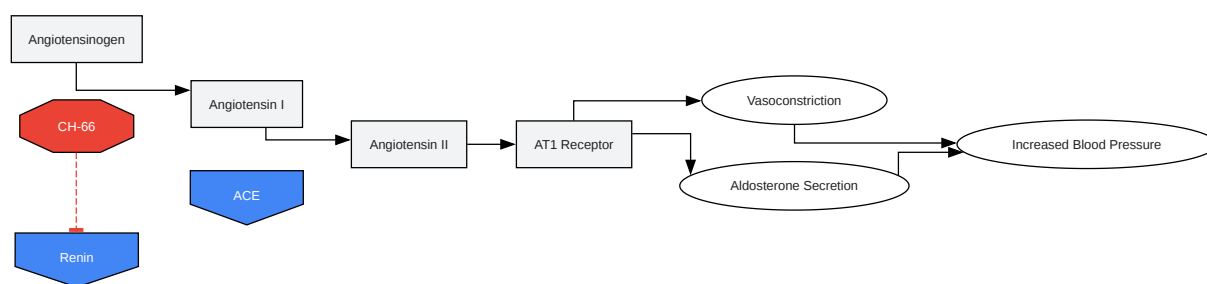
Property	Value	Source
Molecular Formula	C ₅₈ H ₈₁ N ₁₁ O ₁₂	[1]
Molecular Weight	1124.35 g/mol	[1]
CAS Number	139890-66-7	[1]
Appearance	Solid powder	
Purity	>98% (typical)	
Solubility	Soluble in DMSO	

Mechanism of Action and Signaling Pathway

CH-66 functions as a competitive inhibitor of renin. By binding to the active site of renin, it prevents the binding of the natural substrate, angiotensinogen, thereby blocking the production of angiotensin I and all subsequent downstream effects of the RAS cascade.

The Renin-Angiotensin System (RAS) is a hormonal cascade that plays a central role in the regulation of blood pressure, fluid and electrolyte balance, and vascular resistance. The pathway is initiated by the release of renin from the juxtaglomerular cells of the kidney in response to low blood pressure, decreased sodium delivery to the distal tubule, or sympathetic nervous system stimulation. Renin cleaves angiotensinogen, a precursor protein produced by the liver, to form the inactive decapeptide angiotensin I. Angiotensin-converting enzyme (ACE),

found primarily in the lungs, then converts angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone secretion from the adrenal cortex (which promotes sodium and water retention), and increased sympathetic activity, all of which contribute to an increase in blood pressure.



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Figure 1: The Renin-Angiotensin System and the inhibitory action of **CH-66**.

Biological Activity

CH-66 is a highly potent inhibitor of rat renin, with sub-nanomolar efficacy. Its inhibitory activity against human renin is also significant, though reduced compared to its effect on the rat enzyme.

Table 2: In Vitro Inhibitory Activity of **CH-66**

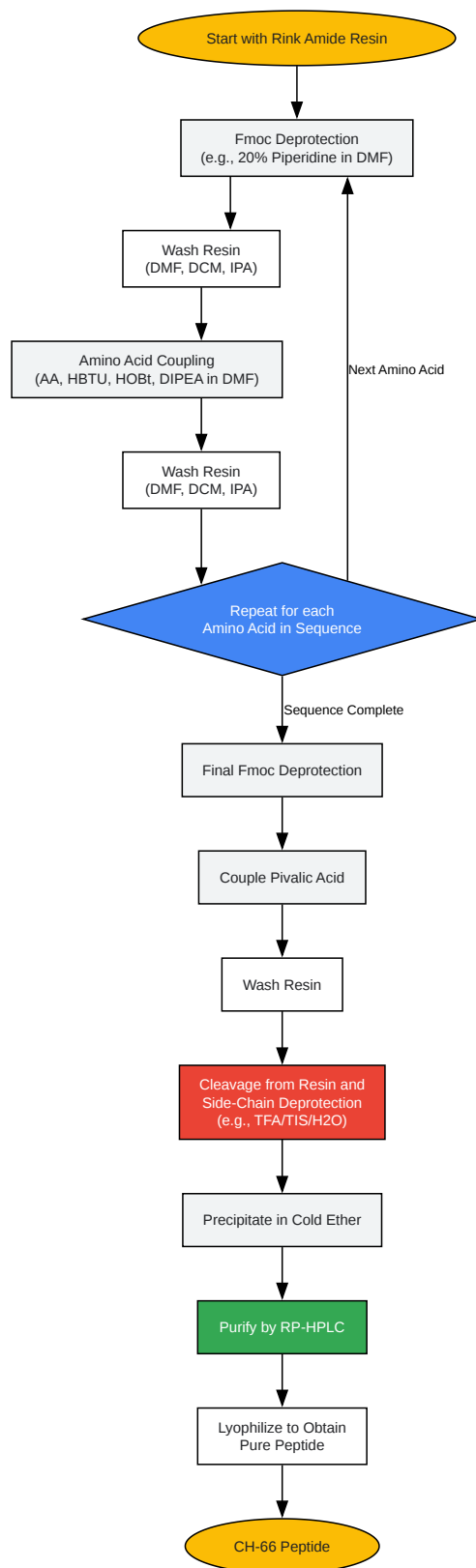
Target	IC50	Source
Rat Plasma Renin	0.21 nM	[2] [3]
Human Renin	45 nM	[2] [3]

Experimental Protocols

Synthesis of CH-66

The synthesis of **CH-66** is achieved through solid-phase peptide synthesis (SPPS) methodology.[2] While the specific, detailed protocol for **CH-66** is not publicly available, a general workflow for the synthesis of a similar decapeptide is outlined below. This process involves the sequential addition of protected amino acids to a solid support resin, followed by cleavage and deprotection of the final peptide.

Experimental Workflow: Solid-Phase Peptide Synthesis of a Decapeptide



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Figure 2: Generalized workflow for the solid-phase synthesis of **CH-66**.

Renin Inhibition Assay

The inhibitory activity of **CH-66** against renin can be determined using a fluorometric assay. Commercially available kits, such as those from Cayman Chemical and Abcam, provide a standardized method for this purpose.^{[4][5]} The principle of this assay is the use of a synthetic renin substrate that is quenched until cleaved by the enzyme.

Principle: A FRET-based peptide substrate (e.g., EDANS-Dabcyl) is used. In its intact form, the fluorescence of the donor (EDANS) is quenched by the acceptor (Dabcyl). Upon cleavage by renin, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to renin activity.

Materials:

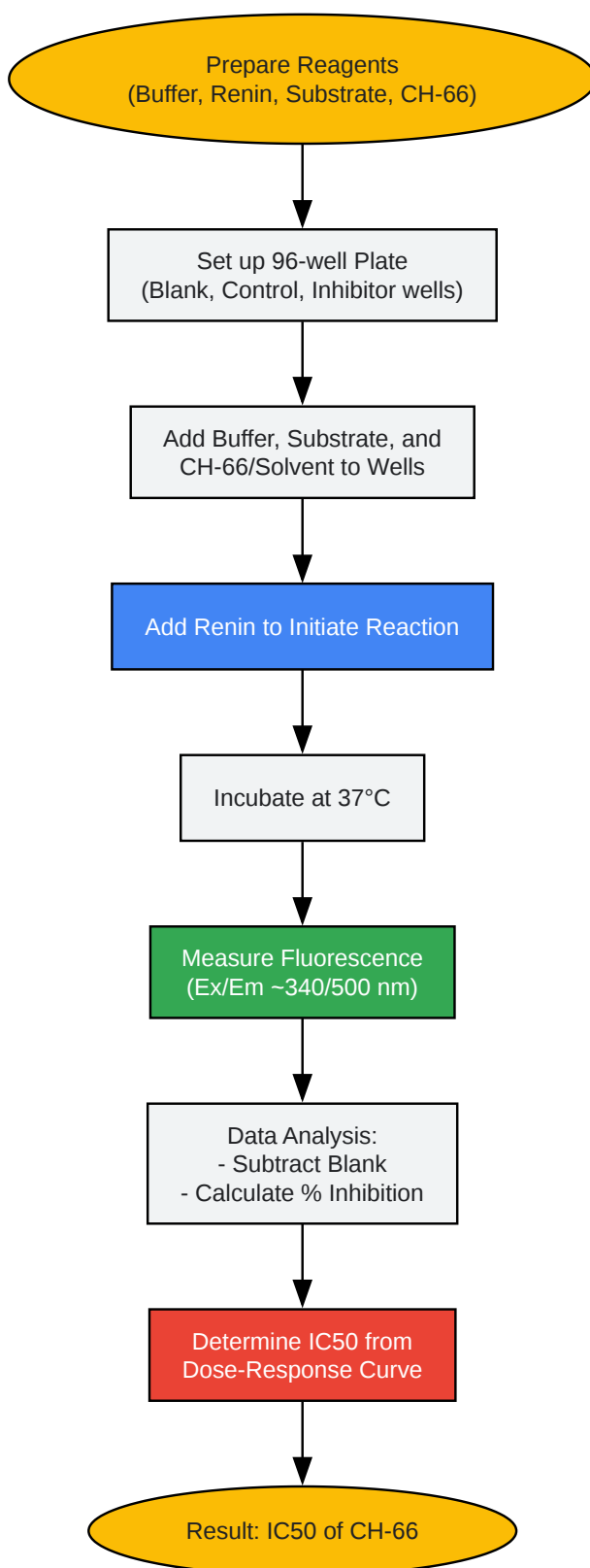
- Human recombinant renin
- Renin assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)
- Fluorogenic renin substrate
- **CH-66** (dissolved in an appropriate solvent like DMSO)
- 96-well black plate
- Fluorescence plate reader (Excitation: ~340 nm, Emission: ~490-510 nm)

Procedure:

- Reagent Preparation:
 - Prepare a working solution of renin assay buffer.
 - Dilute human recombinant renin to the desired concentration in assay buffer.
 - Prepare a series of dilutions of **CH-66** in the assay buffer.
- Assay Setup (in a 96-well plate):
 - Blank wells: Add assay buffer and substrate.

- Control wells (100% activity): Add assay buffer, substrate, and the same volume of solvent used for the inhibitor.
- Inhibitor wells: Add assay buffer, substrate, and the **CH-66** dilutions.
- Initiate Reaction: Add the diluted renin solution to the control and inhibitor wells.
- Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes), protected from light.
- Measurement: Read the fluorescence intensity at the appropriate excitation and emission wavelengths.
- Data Analysis:
 - Subtract the blank fluorescence from all readings.
 - Calculate the percentage of inhibition for each concentration of **CH-66** compared to the control (100% activity).
 - Plot the percentage of inhibition against the logarithm of the **CH-66** concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow: Renin Inhibition Assay



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Figure 3: Workflow for the fluorometric renin inhibition assay.

In Vivo Studies

While specific in vivo studies for **CH-66** are not readily available in the public domain, a similar peptide inhibitor (Boc-His-Pro-Phe-His-Leu-ψ[CH(OH)CH₂]Leu-Val-Ile-His-NH₂) has been shown to be a highly effective inhibitor of rat renin in vivo.[2] When infused into hypertensive rats, it successfully lowered blood pressure and suppressed plasma renin and angiotensin II levels.[2] These findings suggest that **CH-66**, with its potent in vitro activity, would likely exhibit similar antihypertensive effects in animal models.

Conclusion

CH-66 is a potent and specific inhibitor of renin, demonstrating high efficacy, particularly against the rat enzyme. Its chemical structure, incorporating a transition-state isostere, provides a strong basis for its inhibitory mechanism. The provided experimental protocols for synthesis and biological evaluation offer a framework for researchers to further investigate the therapeutic potential of **CH-66** and similar renin inhibitors. Future in vivo studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to establish its potential as a clinical candidate for the treatment of hypertension and related cardiovascular disorders.

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